molecular formula C24H19ClN4O3S B2893440 N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1234856-37-1

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2893440
CAS No.: 1234856-37-1
M. Wt: 478.95
InChI Key: YSOUWJJKSFCIGT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule designed for research purposes. Its structure incorporates a phenylimidazole core linked via a thioacetamide bridge, a motif found in compounds investigated for enzyme inhibition . The specific presence of nitro, chloro, and methyl substituents on the phenyl rings suggests potential for targeting enzyme active sites through diverse electronic and hydrophobic interactions . Researchers may find this compound valuable for probing biological pathways where related heterocyclic molecules have shown activity, such as in the study of metabolic enzymes . Its mechanism of action would be specific to the research context, but analogous compounds have demonstrated competitive inhibition modes, interfering with catalytic function through binding at active sites . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c1-16-8-10-20(11-9-16)28-22(17-4-2-7-21(12-17)29(31)32)14-26-24(28)33-15-23(30)27-19-6-3-5-18(25)13-19/h2-14H,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOUWJJKSFCIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19ClN4O3SC_{24}H_{19}ClN_{4}O_{3}S, with a molecular weight of 479.0 g/mol. The compound features an imidazole ring, a thioacetamide moiety, and multiple aromatic groups, contributing to its diverse interactions with biological targets .

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, influencing various biological pathways. The compound has shown potential anti-inflammatory and anticancer properties, although the detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. For instance, it was evaluated for its effectiveness against various cancer cell lines, showing significant cytotoxic effects. The IC50 values for different cancer types suggest its potential as a lead compound in cancer therapy .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Induction of apoptosis
A549 (Lung)15.2Inhibition of cell proliferation
HeLa (Cervical)12.8Cell cycle arrest

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers .

Inflammation Model Dose (mg/kg) Effect (%)
Carrageenan Paw Edema5065% reduction
Lipopolysaccharide-induced10070% reduction

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medical Pharmaceutical and Allied Sciences reported that the compound exhibited dose-dependent cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : Research indicated that this compound could inhibit key enzymes involved in cancer progression, such as HDAC and thymidylate synthase, suggesting a multifaceted approach to targeting cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets, supporting its role as a potential therapeutic agent in drug discovery .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion compare the target compound with structurally analogous derivatives reported in the literature, focusing on core scaffolds, substituents, and biological activities where available.

Table 1: Structural and Functional Comparison of Imidazole and Related Derivatives

Compound Name (Source) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity
Target Compound Imidazole 1-p-tolyl, 5-3-nitrophenyl, N-(3-chlorophenyl)thioacetamide C23H17ClN4O3S ~473.9 (calculated) Not reported
Compound 3 () Imidazole 1-phenyl, 5-4-fluorophenyl, N-(thiazol-2-yl)thioacetamide C19H14FN3O2S2 ~407.5 Not reported
Compound 5j () Thiadiazole 5-(4-chlorobenzylthio), 2-(2-isopropyl-5-methylphenoxy)acetamide C20H20ClN3O2S2 Not provided Not reported
Compound Imidazole 1-(3-chlorophenyl), 5-3-nitrophenyl, N-(4-chlorophenyl)thioacetamide C23H16Cl2N4O3S 499.4 Not reported
N-(6-substituted-benzothiazol-2-yl) Derivatives () Imidazole-Benzothiazole Hybrid 4,5-dimethylimidazole, p-tolyl/4-nitrophenyl, thioacetamide Not provided Not provided IC50 = 15.67 µg/mL (C6 tumor cells)
Compound 3d () Benzothiazole 5,6-methylenedioxybenzothiazole, 4-phenylpiperazinyl-acetamide C20H19N5O3S 409.5 Not reported

Structural Variations and Implications

Core Heterocycle Differences: The target compound and derivatives share an imidazole core, whereas and compounds use thiadiazole or benzothiazole scaffolds.

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound and derivative introduces strong electron-withdrawing effects, which may improve binding to enzymes (e.g., kinases) or DNA compared to electron-donating groups like p-tolyl () . Thioacetamide Linkers: The sulfur atom in thioacetamide improves metabolic stability compared to oxygen-based ethers, as seen in compounds .

Biological Activity Trends :

  • highlights imidazole-benzothiazole hybrids with antiproliferative activity (IC50 ~15.67 µg/mL against C6 glioma cells), suggesting that the imidazole-thioacetamide scaffold is pharmacologically promising. The target compound’s 3-nitrophenyl group may further enhance cytotoxicity by promoting reactive oxygen species (ROS) generation .
  • Thiadiazole derivatives () lack reported bioactivity but are often explored for antimicrobial applications due to their planar structure and hydrogen-bonding capacity .

Q & A

Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting 3-chlorophenylamine with activated thiol intermediates (e.g., 2-mercaptoimidazole derivatives) to form the thioether linkage .
  • Condensation reactions : Using catalysts like triethylamine in dichloromethane or ethanol to facilitate imidazole ring formation .
  • Purification : Recrystallization or column chromatography to isolate the final product (>95% purity) . Optimization strategies :
  • Vary solvents (e.g., DMF for higher solubility) and temperatures (60–80°C for faster kinetics).
  • Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing the compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and thioacetamide connectivity (e.g., δ 7.2–8.5 ppm for nitrophenyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 464.92 .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Antimicrobial screening : Broth microdilution against S. aureus or E. coli .
  • Enzyme inhibition : Cyclooxygenase (COX-1/2) assays to assess anti-inflammatory potential, given structural analogs’ activity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (e.g., 37°C, 5% CO₂) .
  • Control variables : Test against structurally similar compounds (e.g., analogs with methoxy instead of nitro groups) to isolate substituent effects .
  • Meta-analysis : Compare datasets using tools like Prism® to identify outliers or assay-specific biases .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

  • ADME prediction : Use SwissADME to estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 interactions .
  • Molecular docking : AutoDock Vina for docking into COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) active sites. The nitro group may form hydrogen bonds with Arg120 in COX-2 .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies are effective for structure-activity relationship (SAR) analysis given structural complexity?

  • Systematic substitution : Synthesize analogs with halogen (Cl → F) or nitro (NO₂ → NH₂) group replacements .
  • Bioisosteric replacement : Replace the imidazole ring with triazole or pyridine to modulate lipophilicity . Example SAR Table :
Substituent ModificationBiological Activity (IC₅₀)Key Finding
3-Nitrophenyl → 4-MethoxyphenylIC₅₀: 12.5 µM (HeLa)Reduced cytotoxicity
p-Tolyl → 3-TrifluoromethylIC₅₀: 3.8 µM (MCF-7)Enhanced selectivity for cancer cells

Q. How can low solubility in pharmacological assays be addressed?

  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Prodrug design : Introduce phosphate esters at the acetamide group to improve aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Q. What approaches elucidate the mechanism of action for anticancer activity?

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Proteomics : SILAC labeling to quantify changes in kinase expression (e.g., Akt/mTOR pathway) .
  • Target identification : Pull-down assays with biotinylated probes followed by LC-MS/MS analysis .

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